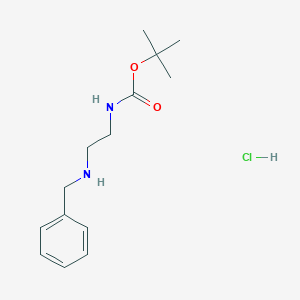

tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride

カタログ番号 B111554

CAS番号:

126402-64-0

分子量: 286.8 g/mol

InChIキー: BQSIYDULWOXMLG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride” is a chemical compound with the linear formula C14H22N2O2 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound is a low-melting solid or semi-solid or liquid .

Synthesis Analysis

The synthesis of “tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride” involves the reaction of tert-butyl 2-aminoethylcarbamate with benzaldehyde in the presence of molecular sieve 3 Å . The reaction mixture is stirred at ambient temperature overnight, then cooled to approximately -10°C and treated with NaBH4 .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12/h4-8,15H,9-11H2,1-3H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride” are not detailed in the search results, the compound’s synthesis involves a reaction with benzaldehyde, indicating its potential reactivity .Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.34 . It has a boiling point of 376.2°C at 760 mmHg . The compound is a low-melting solid or semi-solid or liquid . It has a flash point of 181.3°C .科学的研究の応用

-

Organic Synthesis

- Summary of Application : The compound tert-Butyl (2-(benzylamino)ethyl)carbamate is a chemical entity that is an intermediate or a building block in the synthesis of various biologically active compounds and pharmaceuticals.

- Methods of Application : The synthesis of related tert-butyl carbamate compounds involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents.

- Results or Outcomes : The compound can be further modified to include various substituents, which can influence the molecule’s reactivity and physical properties.

-

Synthesis of N-Boc-protected Anilines

- Summary of Application : Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

- Methods of Application : The specific experimental procedures are not provided, but it involves the use of palladium as a catalyst .

- Results or Outcomes : The outcome of this process is the synthesis of N-Boc-protected anilines .

-

Synthesis of Thyronamine Derivatives

- Summary of Application : N-Boc-ethylenediamine, a related compound, is used in the synthesis of thyronamine derivatives .

- Methods of Application : The specific experimental procedures are not provided, but it involves the use of N-Boc-ethylenediamine .

- Results or Outcomes : The outcome of this process is the synthesis of thyronamine derivatives .

-

Preparation of (2-Isothiocyanato-ethyl)-carbamic Acid Tert-butyl Ester

- Summary of Application : N-Boc-ethylenediamine is also used in the preparation of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester by reacting with carbon disulfide .

- Methods of Application : The specific experimental procedures are not provided, but it involves the reaction of N-Boc-ethylenediamine with carbon disulfide .

- Results or Outcomes : The outcome of this process is the synthesis of (2-isothiocyanato-ethyl)-carbamic acid tert-butyl ester .

-

Transformation into O-Benzyl Carbamates

- Summary of Application : Tert-butyl (2-(benzylamino)ethyl)carbamate can be selectively transformed into O-benzyl carbamates.

- Methods of Application : This transformation was demonstrated using benzyl trichloroacetimidate, compatible with various functional groups, in a one-step process without racemization.

- Results or Outcomes : The outcome of this process is the synthesis of O-benzyl carbamates.

- Simulation Visualizations

- Summary of Application : The compound can be used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .

- Methods of Application : The specific experimental procedures are not provided, but it involves the use of the compound in various simulation programs .

- Results or Outcomes : The outcome of this process is the creation of impressive simulation visualizations .

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-[2-(benzylamino)ethyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16-10-9-15-11-12-7-5-4-6-8-12;/h4-8,15H,9-11H2,1-3H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSIYDULWOXMLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCC1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-(benzylamino)ethyl)carbamate hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

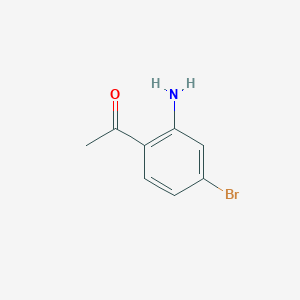

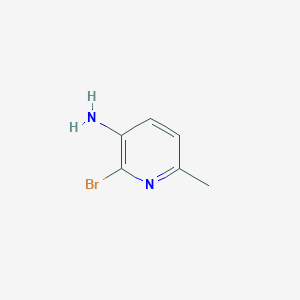

1-(2-Amino-4-bromophenyl)ethanone

123858-51-5

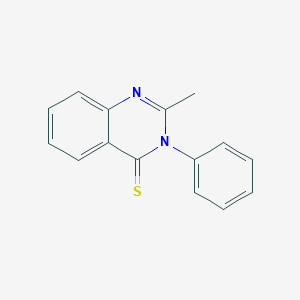

2-Methyl-3-phenylquinazoline-4-thione

13193-50-5

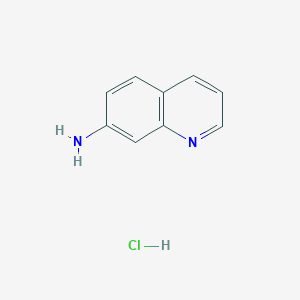

7-Aminoquinoline Hydrochloride

1246556-01-3

![2-amino-6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B111496.png)

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B111574.png)